Product packaging for Decyl formate(Cat. No.:CAS No. 5451-52-5)

Decyl formate

Cat. No.: B1670175
CAS No.: 5451-52-5
M. Wt: 186.29 g/mol
InChI Key: BCLJZFLDSCTULJ-UHFFFAOYSA-N
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Description

Significance in Natural Product Chemistry and Chemical Synthesis

Decyl formate (B1220265) has been identified as a component in certain natural sources, contributing to its significance in natural product chemistry. It has been noted as occurring in nature. thegoodscentscompany.com For example, decyl formate has been found in the pygidial secretions of certain carabid beetles, where it is part of a complex mixture of compounds utilized in their chemical communication or defense mechanisms. pherobase.comoup.com Research in this area involves identifying and quantifying such compounds in biological samples and understanding their ecological roles.

In chemical synthesis, this compound serves as a potential target molecule or an intermediate in the creation of more complex substances. The synthesis of this compound can be achieved through direct esterification of decanol (B1663958) with formic acid, often under conditions that facilitate the removal of water, such as azeotropic distillation. chemicalbook.com Research in chemical synthesis explores optimizing reaction conditions, developing new catalytic systems, and investigating alternative synthetic routes to produce this compound efficiently and selectively. While direct esterification is a common method, other approaches for synthesizing formate esters are also explored in chemical research. researchgate.net

Research findings often include detailed physical and chemical properties, which are crucial for understanding the behavior and potential applications of this compound. These properties can be presented in data tables.

Here is a table summarizing some key physical properties of this compound based on research data:

PropertyValueSource
CAS Number5451-52-5 chemicalbook.comlookchem.comnist.govnih.govchemicalbook.comnist.govdrugbank.comchemspider.com
Molecular FormulaC₁₁H₂₂O₂ chemicalbook.comlookchem.comnist.govnih.govnist.govchemspider.com
Molecular Weight186.29 g/mol chemicalbook.comlookchem.comnist.govnist.govchemspider.com
Melting Point-29.1 °C (estimate) chemicalbook.comlookchem.comchemicalbook.com
Boiling Point220.8 °C (estimate) chemicalbook.comlookchem.comchemicalbook.com
Density0.8726 (estimate) chemicalbook.comlookchem.com
Refractive Index1.4271 chemicalbook.comlookchem.com
SolubilityVery slightly soluble in water, soluble in alcohol and oils chemicalbook.comchemicalbook.com

Detailed research findings in chemical synthesis might involve studies on reaction yields, purity of the synthesized product, and the effectiveness of different catalysts. For example, research on the synthesis of formate-type compounds has explored using alcohol-type compounds and 1,3-dihydroxyacetone (B48652) as raw materials under specific catalytic conditions. lookchem.com Another area of research involves the use of formate esters as intermediates in catalytic processes, such as the hydrogenation of carbon monoxide. rsc.orgrsc.org Studies have monitored the concentration of formate ester intermediates over time in such reactions to understand the reaction kinetics and mechanism. rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B1670175 Decyl formate CAS No. 5451-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl formate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLJZFLDSCTULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063897
Record name Formic acid, decyl ester
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5451-52-5
Record name Formic acid, decyl ester
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Record name Decyl formate
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Record name Decyl formate
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Record name Formic acid, decyl ester
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Record name Formic acid, decyl ester
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Record name Decyl formate
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Record name DECYL FORMATE
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Advanced Synthetic Methodologies for Decyl Formate

Chemical Synthesis Pathways

Chemical synthesis of esters typically involves the reaction between a carboxylic acid and an alcohol. For decyl formate (B1220265), this primarily involves the reaction of formic acid with decyl alcohol.

Esterification Reactions and Optimization

The most common chemical route for synthesizing decyl formate is the direct esterification of formic acid and decyl alcohol. This reaction is a condensation reaction, producing water as a byproduct. The equilibrium nature of esterification necessitates strategies to drive the reaction towards product formation, such as the removal of water. Acid catalysts are frequently employed to increase the reaction rate scielo.br.

Optimization of esterification reactions involves finding the most favorable conditions for yield, reaction rate, and selectivity. Factors influencing these parameters include the molar ratio of reactants, catalyst type and concentration, temperature, and the presence or absence of a solvent, as well as methods for water removal. For instance, studies on the enzymatic esterification of other formates, like butyl formate and octyl formate, have shown high conversions (above 90%) under optimized conditions involving specific enzyme loadings and substrate ratios in solvent-free systems mdpi.com. While these studies focus on enzymatic methods, the principles of optimizing reactant ratios and considering solvent effects are also relevant to chemical esterification. The removal of water can be achieved through azeotropic distillation or the use of dehydrating agents.

Novel Catalytic Systems for Formate Synthesis

The development of novel catalytic systems is an active area of research aimed at improving the efficiency and sustainability of ester synthesis. While specific catalysts for this compound synthesis are not extensively detailed in the provided search results, research into the synthesis of other formates and esters offers insights into potential catalytic approaches.

Various acid catalysts, including homogeneous and heterogeneous systems, can catalyze esterification. Studies on the esterification of isopropyl chloroacetate, for example, have shown high conversion rates (up to 98.3%) using lanthanum dodecyl sulfate (B86663) (LDDS) as a catalyst in the presence of a water-carrying agent like cyclohexane (B81311) scielo.br. This suggests that metal-based catalysts, including metal salts of organic acids, could be explored for this compound synthesis.

Furthermore, research into the synthesis of formates from CO₂ hydrogenation highlights the potential of transition metal complexes as catalysts. For instance, a bench-stable Mn(I) alkylcarbonyl complex has shown efficiency and selectivity in the hydrogenation of CO₂ to formate under mild conditions, utilizing a Lewis acid co-catalyst and a base acs.org. While this reaction produces formate salts or formic acid, the exploration of such metal complexes indicates the broader scope of catalysts being investigated for reactions involving the formation of the formate moiety.

The development of catalysts for regioselective and stereoselective synthesis, although discussed in the context of other reactions like epoxide ring opening and alkyne dihalogenation, underscores the ongoing efforts to control reaction outcomes with precision beilstein-journals.orgnih.gov. Applying similar principles to formate synthesis could lead to more controlled and efficient processes if regio- or stereoisomers were a concern for specific formate esters.

Regio- and Stereoselective Synthesis Approaches for Aliphatic Formates

Regioselectivity and stereoselectivity are critical aspects in the synthesis of complex molecules, ensuring that reactions occur at specific sites and with desired spatial arrangements. While this compound itself does not possess chiral centers or complex regiochemical challenges in its basic structure, the principles of regio- and stereoselective synthesis are highly relevant in the broader context of aliphatic ester synthesis, particularly for esters derived from branched or functionalized alcohols or carboxylic acids.

Research in stereoselective synthesis often focuses on creating a single enantiomer or diastereomer of a compound ethz.ch. This is particularly important for pharmaceuticals and natural products where stereochemistry dictates biological activity. Techniques include using chiral starting materials, resolution of enantiomers, and asymmetric synthesis catalyzed by chiral reagents or enzymes ethz.ch.

Studies on regioselective reactions, such as the SN2' Mitsunobu reaction of Morita-Baylis-Hillman alcohols, demonstrate the ability to control the position of new bond formation beilstein-journals.org. Similarly, investigations into the regioselective ring opening of epoxides highlight how catalyst choice and substrate structure can influence the site of nucleophilic attack beilstein-journals.org.

While direct application to the simple this compound molecule is limited, these advanced methodologies in regio- and stereoselective synthesis are crucial for the precise construction of more complex aliphatic formates or other esters where subtle structural differences can significantly impact properties and applications. The development of catalysts and conditions that favor specific reaction pathways is a continuous area of research in organic chemistry.

Biocatalytic and Biotechnological Synthesis Routes

Biocatalysis and biotechnology offer environmentally friendly and often highly selective alternatives to traditional chemical synthesis for ester production. Enzymes, particularly lipases, are widely used for esterification reactions.

Enzymatic Esterification Systems

Enzymatic esterification involves the use of enzymes, typically lipases, to catalyze the reaction between an alcohol and a carboxylic acid. Lipases are versatile enzymes that can catalyze both hydrolysis and esterification reactions, with the reaction direction influenced by the water activity in the system scielo.br. Low water activity favors ester synthesis.

Immobilized lipases are frequently used in enzymatic esterification to facilitate enzyme recovery and reuse, potentially improving enzyme stability and activity mdpi.com. Various commercial immobilized lipases, such as Novozym 435, have been successfully employed for the synthesis of various esters, including fatty acid esters mdpi.comresearchgate.netsemanticscholar.org.

Optimization of enzymatic esterification systems involves factors such as the choice of enzyme, enzyme concentration, substrate molar ratio, temperature, reaction time, and the nature of the reaction medium (solvent or solvent-free) mdpi.com. Studies on the enzymatic synthesis of octyl formate, for example, optimized parameters like enzyme type, concentration, molar ratio of reactants, and temperature to achieve high conversion rates mdpi.com. The use of solvent-free systems is often preferred due to environmental considerations and potential enhancement of reaction rates by concentrating reactants researchgate.netsemanticscholar.org.

Data from studies on enzymatic esterification of other formates and esters can provide valuable insights for the potential enzymatic synthesis of this compound. For instance, high conversions were observed for butyl formate and octyl formate using enzymatic methods mdpi.com.

Metabolic Engineering for Microbial Production of Esters (Analogous to this compound)

Metabolic engineering offers a promising route for the sustainable production of chemicals, including esters, using microbial cell factories nih.govresearchgate.netnih.gov. This approach involves modifying the metabolic pathways of microorganisms to enhance the production of desired compounds. While direct microbial production of this compound may not be as widely reported as other esters, research into the microbial synthesis of analogous long-chain esters demonstrates the potential of this technology.

Microorganisms can be engineered to produce fatty acid esters by introducing or enhancing pathways for the synthesis of fatty acids and fatty alcohols, followed by enzymatic esterification catalyzed by endogenous or heterologously expressed enzymes, such as wax synthases or acyltransferases nih.govresearchgate.netresearchgate.net.

Studies have focused on engineering microorganisms like Escherichia coli and Yarrowia lipolytica for the production of various esters, including fatty acid ethyl esters (biodiesel) and wax esters nih.govresearchgate.net. Yarrowia lipolytica, an oleaginous yeast, has been engineered to produce very-long-chain wax esters by enhancing the biosynthesis of fatty acids and fatty alcohols and expressing wax synthase enzymes researchgate.net.

The metabolic engineering strategies employed include optimizing the supply of precursor molecules (fatty acids and alcohols), blocking competing pathways, overexpressing key enzymes involved in ester synthesis, and improving the tolerance of the host organism to the produced ester nih.gov. While this compound is a formate ester rather than a fatty acid ester, the principles of metabolic engineering for optimizing precursor supply and ester bond formation are relevant. Engineering a microbe to produce this compound would likely involve ensuring the availability of decyl alcohol and a formate source within the cell and expressing an enzyme capable of catalyzing the esterification.

The potential of metabolic engineering lies in utilizing renewable feedstocks and developing more sustainable production processes compared to traditional petrochemical routes nih.govresearchgate.net. Continued research in this area could lead to the development of microbial platforms for the efficient and environmentally friendly production of this compound and other valuable esters.

Advanced Spectroscopic and Analytical Characterization of Decyl Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

High-Resolution ¹H NMR and ¹³C NMR for Structural Confirmation

High-resolution ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the structure of Decyl formate (B1220265). The ¹H NMR spectrum provides information on the different types of hydrogen atoms and their environments within the molecule, including their relative numbers and coupling interactions. The characteristic formyl proton (O=CH) signal is typically observed in the downfield region, around 8 ppm. The signals corresponding to the methylene (B1212753) protons of the decyl chain are observed in the aliphatic region, with those adjacent to the ester oxygen being shifted downfield compared to the bulk methylene groups. The terminal methyl protons appear as a triplet further upfield.

¹³C NMR spectroscopy complements ¹H NMR by revealing the different types of carbon atoms present. The carbonyl carbon of the formate group (O=C) resonates significantly downfield, typically above 160 ppm. The carbon directly bonded to the ester oxygen (O-CH₂) is also shifted downfield compared to the other methylene carbons of the alkyl chain. The remaining methylene carbons show signals in the aliphatic region, with the terminal methyl carbon appearing at the highest field. Analysis of the chemical shifts, multiplicities (in coupled spectra), and integration of signals in both the ¹H and ¹³C NMR spectra allows for unambiguous confirmation of the decyl formate structure. While specific experimental NMR data for this compound (CID 79541) might require access to specific databases, related compounds like dothis compound have documented ¹H and ¹³C NMR spectra available, which exhibit similar characteristic patterns for the ester and alkyl chain protons and carbons. nih.gov

Advanced NMR Techniques for Stereochemical Assignment

For molecules containing chiral centers or exhibiting restricted rotation leading to diastereotopic protons, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used for stereochemical assignment by detecting through-space correlations. However, this compound is a linear ester and does not possess chiral centers or significant conformational rigidity that would necessitate these advanced techniques for stereochemical determination in the typical sense. The application of such techniques for this compound would primarily be for detailed conformational analysis if required, rather than assigning absolute or relative stereochemistry.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation patterns, which are characteristic of its structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds like this compound. GC separates components of a mixture based on their boiling points and interactions with the stationary phase, while MS detects and identifies the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. GC-MS is particularly effective for assessing the purity of this compound and identifying trace impurities. The retention time in the gas chromatograph provides a measure of the compound's volatility and interaction with the GC column, while the mass spectrum obtained from the eluting peak confirms its identity. GC-MS data, including the total ion chromatogram and the mass spectrum of the this compound peak, are essential for quality control and analysis in complex matrices. Predicted GC-MS spectra for this compound are available, showing characteristic fragmentation patterns. drugbank.com GC-MS has also been applied to the analysis of related formate esters. nih.govresearchgate.net

Fragmentation Analysis for Structural Elucidation

Electron Ionization (EI) is a common ionization method used in GC-MS that produces characteristic fragment ions. The fragmentation pattern of this compound under EI provides valuable structural information. The molecular ion peak (M⁺) corresponds to the molecular weight of this compound (186.291 g/mol ). nist.govnist.gov Fragmentation occurs through the cleavage of specific bonds. Characteristic fragmentation pathways for esters include McLafferty rearrangement and α-cleavage. For this compound, common fragment ions would result from the cleavage of the ester bond, leading to fragments corresponding to the decyl cation or radical and the formate fragment. Cleavage along the decyl chain also produces a series of smaller hydrocarbon fragments, typically observed at m/z values corresponding to CnH₂n⁺¹ or CnH₂n. Analysis of the relative abundance of these fragment ions in the mass spectrum helps in confirming the structure and identifying the decyl and formate moieties. Mass spectra data for this compound showing key m/z peaks are available. nist.gov Related compounds with decyl chains also exhibit fragmentation patterns involving the loss of alkene fragments. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in this compound and the molecular vibrations.

IR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with peaks corresponding to specific bond vibrations (stretching, bending). For this compound, characteristic IR absorption bands would include a strong band around 1730-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. C-H stretching vibrations from the decyl chain would appear in the region of 2800-3000 cm⁻¹. The C-O stretching vibrations of the ester linkage (C-O-C) typically give rise to bands in the region of 1000-1300 cm⁻¹. The O-C (formate) stretch is also expected in this region. The bending vibrations of the aliphatic C-H bonds appear in the fingerprint region below 1500 cm⁻¹, providing a unique pattern for this compound. Experimental FTIR spectra for related compounds like dothis compound are available and show these characteristic ester and alkyl chain vibrations. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Advanced Chromatographic Separations

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Both GC and HPLC are widely used for the analysis of esters. The choice between GC and HPLC for this compound analysis depends on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and volatility of the compound.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound. GC separates compounds based on their boiling points and interaction with the stationary phase in the column. Common detectors for GC include Flame Ionization Detection (FID) and Mass Spectrometry (MS). eurofinsus.comnrel.govoup.comd-nb.inforesearchgate.net Method development for GC would involve selecting an appropriate column (e.g., a non-polar or slightly polar capillary column), optimizing oven temperature programs, carrier gas flow rate, and injection parameters to achieve sufficient separation of this compound from other components in the sample. nrel.govoup.com For quantitative analysis by GC-FID, internal standards are often used to compensate for variations in injection volume and detector response. eurofinsus.comnrel.gov

High-Performance Liquid Chromatography (HPLC) can also be applied to the analysis of this compound, particularly if it is part of a less volatile mixture or requires analysis in a solvent matrix incompatible with GC. nih.govnih.govresearchgate.netsielc.comthermofisher.comchromatographyonline.comtcichemicals.com Reversed-phase HPLC is a common mode for analyzing relatively nonpolar compounds like esters. Method development for HPLC involves selecting a suitable stationary phase (e.g., C18 column), optimizing the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, potentially with a buffer or additive), flow rate, and detection wavelength (if a UV-vis detector is used and the molecule has a chromophore, or using a universal detector like ELSD or CAD). sielc.comthermofisher.comchromatographyonline.comtcichemicals.com LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the identification and quantification capabilities of MS. nih.govnih.govresearchgate.netnih.gov

Chiral chromatography is a specialized chromatographic technique used to separate stereoisomers, specifically enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Chiral chromatography requires a chiral stationary phase that can interact differently with each enantiomer, leading to their separation.

Theoretical and Computational Chemistry Approaches to Decyl Formate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods can provide accurate information about molecular geometries, energy levels, charge distributions, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure and optimized geometries of molecules. nist.goviucr.orgderpharmachemica.commdpi.com DFT approaches approximate the electronic exchange-correlation energy and are computationally less demanding than traditional ab initio methods, making them suitable for larger molecules like decyl formate (B1220265). By using DFT, researchers can determine the most stable conformation of decyl formate, bond lengths, bond angles, and dihedral angles. These calculations provide a fundamental understanding of the molecule's spatial arrangement and electron distribution, which are critical for predicting its physical and chemical properties. nist.goviucr.orgderpharmachemica.commdpi.com

Prediction of Spectroscopic Parameters

Quantum chemical calculations, including DFT, can be used to predict various spectroscopic parameters for this compound. nist.goviucr.orgdtic.milresearchgate.net These predictions can aid in the interpretation of experimental spectroscopic data, such as Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, calculated vibrational frequencies can be compared with experimental IR or Raman spectra to confirm molecular structure and identify functional groups. dtic.mil Predicted NMR chemical shifts can assist in assigning peaks in experimental NMR spectra. acs.org While specific predicted spectroscopic parameters for this compound were not extensively found in the immediate search results, these computational techniques are routinely applied to similar organic molecules to obtain such data. researchgate.netacs.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics to a system of atoms or molecules, MD simulations can provide insights into dynamic processes, conformational changes, and interactions between molecules. researchgate.netresearchgate.netgeoscienceworld.orgcambridge.orgnih.gov

Conformational Analysis and Intermolecular Interactions

MD simulations can be used to explore the conformational landscape of this compound, particularly the flexibility of its long decyl chain and the orientation of the formate group. nist.goviucr.org These simulations can reveal preferred conformations and the transitions between them. Furthermore, MD simulations are valuable for studying intermolecular interactions between this compound molecules or between this compound and other molecules in a system. nist.goviucr.orgresearchgate.netresearchgate.netgeoscienceworld.orgcambridge.orgresearchgate.netacs.org This includes van der Waals forces, electrostatic interactions, and potential hydrogen bonding (although esters are generally weak hydrogen bond acceptors). Analyzing these interactions helps understand bulk properties like density, viscosity, and phase behavior. nist.goviucr.orgresearchgate.netacs.org Studies on related decyl-containing molecules demonstrate the utility of MD in understanding chain conformation and packing. iucr.orgresearchgate.netgeoscienceworld.orgcambridge.orgresearchgate.net

Solvent Effects on this compound Behavior

The behavior of this compound in different solvents can be investigated using MD simulations. acs.orgnih.govresearchgate.netpitt.edumdpi.com Explicit solvent models in MD simulations include solvent molecules explicitly in the simulation box, allowing for the study of solute-solvent interactions and their influence on the solute's conformation and dynamics. acs.orgnih.govnih.govresearchgate.netpitt.edumdpi.com Implicit solvent models, on the other hand, represent the solvent as a continuous dielectric medium. acs.orgpitt.edu MD simulations can help understand how solvent polarity, hydrogen bonding capacity, and other properties affect the solvation of this compound, its conformational preferences in solution, and its diffusion and transport properties. acs.orgnih.govnih.govresearchgate.netpitt.edumdpi.com Research on similar long-chain molecules and esters in various solvents highlights the importance of considering solvent effects in computational studies. acs.orgnih.govresearchgate.netmdpi.com

Structure-Reactivity Relationship Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish correlations between the structural features of molecules and their chemical reactivity. researchgate.netresearchgate.netosti.govacs.orgmdpi.com While specific SRR models for this compound's reactions were not prominently found, computational chemistry provides tools to derive molecular descriptors that can be used in SRR studies. researchgate.netresearchgate.netosti.govacs.orgmdpi.com These descriptors can include electronic properties (e.g., frontier molecular orbital energies, partial charges), steric parameters, and lipophilicity. By calculating these descriptors for this compound and a series of related compounds, and correlating them with experimental reaction rates or product distributions, SRR models can be developed to predict the reactivity of this compound in various chemical transformations. researchgate.netresearchgate.netosti.govacs.orgmdpi.com This approach is broadly applied in chemistry to understand and predict reaction mechanisms and outcomes. researchgate.netresearchgate.netacs.orgmdpi.com

Environmental Fate and Degradation Mechanisms of Decyl Formate

Biodegradation Pathways in Natural Environments

Biodegradation is a primary process for the removal of many organic chemicals from the environment, driven by the metabolic activities of microorganisms such as bacteria and fungi miljodirektoratet.nonih.gov. Esters, including decyl formate (B1220265), are generally susceptible to enzymatic hydrolysis by microorganisms, which cleaves the ester bond.

Microbial Degradation Kinetics and Metabolite Identification

Microbial degradation of esters typically involves the hydrolysis of the ester linkage, yielding the corresponding alcohol and carboxylic acid. In the case of decyl formate, this would result in the formation of 1-decanol (B1670082) and formic acid. researchgate.netresearchgate.net These metabolites can then be further metabolized by microorganisms through established biochemical pathways.

The kinetics of microbial degradation describe the rate at which microorganisms break down a substance. These kinetics can be influenced by factors such as the concentration of the compound, the microbial community composition and abundance, and environmental conditions miljodirektoratet.nonih.govacs.org. Studies on the biodegradation kinetics of various organic compounds, including other esters and related substances, often follow first-order kinetics, where the degradation rate is proportional to the concentration of the compound isca.memdpi.comresearchgate.net. While specific kinetic data for this compound were not extensively found in the search results, related compounds like dodecyl sulfate (B86663) have shown degradation initiated by microorganisms, leading to the formation of a corresponding alcohol and subsequent oxidation ethz.ch.

Metabolite identification is crucial for understanding the degradation pathway. For this compound, the primary metabolites are expected to be 1-decanol and formic acid, resulting from the hydrolysis of the ester bond researchgate.netresearchgate.net. Further degradation of 1-decanol would likely proceed through oxidation to decanal (B1670006) and then to decanoic acid, which can enter the beta-oxidation pathway ethz.ch. Formic acid can be further metabolized through pathways involving formate dehydrogenases frontiersin.org.

Influence of Environmental Factors on Biodegradation

Several environmental factors can significantly influence the rate and extent of biodegradation. These include:

Microorganism Abundance and Diversity: The presence of a diverse and abundant microbial community capable of degrading esters is essential for efficient biodegradation miljodirektoratet.no. Different environmental niches, such as soil, sediment, and water, have varying microbial populations miljodirektoratet.no.

Temperature: Biodegradation rates are generally temperature-dependent, with higher temperatures typically leading to faster degradation within a certain range miljodirektoratet.noacs.orgresearchgate.net.

pH: The pH of the environment can affect both the activity of microbial enzymes involved in hydrolysis and the ionization state of the compound and its metabolites, influencing their bioavailability miljodirektoratet.nonih.govresearchgate.net.

Oxygen Availability: Biodegradation can occur under aerobic (with oxygen) or anaerobic (without oxygen) conditions, although the pathways and rates may differ significantly miljodirektoratet.nonih.gov. Aerobic degradation often leads to mineralization (complete breakdown to inorganic products like CO₂ and water), while anaerobic degradation can produce methane (B114726) and carbon dioxide miljodirektoratet.nonih.gov.

Nutrient Availability: Microorganisms require essential nutrients like carbon, nitrogen, and phosphorus for growth and metabolic activity. The availability of these nutrients can influence biodegradation rates miljodirektoratet.nonih.govisca.me.

Substrate Concentration and Bioavailability: The concentration of this compound and its bioavailability to microorganisms can affect degradation kinetics acs.orgacs.org. High concentrations can sometimes be inhibitory to microbial activity miljodirektoratet.no. Water solubility and adsorption to solid phases also play a role in bioavailability acs.org.

Environmental Monitoring and Analytical Methods for Detection

Monitoring the presence and concentration of this compound and its degradation products in the environment requires sensitive and selective analytical methods. Common techniques used for the analysis of organic compounds, including esters and alcohols, in environmental samples include chromatography coupled with various detectors.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for separating and quantifying organic compounds in complex matrices researchgate.netresearchgate.netresearchgate.netalfachemic.com.

Detection methods commonly coupled with HPLC and GC for analyzing surfactants and related organic compounds, which could be applicable to this compound and its metabolites, include:

Mass Spectrometry (MS): Provides detailed structural information and high sensitivity, useful for identification and quantification, especially at trace levels alfachemic.comthermofisher.com.

Evaporative Light Scattering Detection (ELSD): A universal detection method suitable for compounds that are less volatile than the mobile phase, compatible with gradient elution thermofisher.comsielc.com.

Charged Aerosol Detection (CAD): Another universal detection method offering good sensitivity and reproducibility, particularly useful for compounds lacking strong UV chromophores thermofisher.comsielc.comthermofisher.com.

UV-Vis Detectors: Suitable for compounds with chromophores that absorb UV-Vis light alfachemic.comthermofisher.com. This compound itself may have limited UV absorption, but metabolites like formic acid might be detectable depending on the wavelength.

Ion Chromatography (IC): Particularly useful for the detection of ionic species like the formate anion researchgate.net.

Sample preparation techniques, such as extraction, are often necessary to isolate and concentrate the analytes from environmental matrices before analysis researchgate.net.

The selection of the most appropriate analytical method depends on the specific environmental matrix (water, soil, sediment), the expected concentration range of the analyte, and the need for identification of metabolites.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound79541
Formic acid284
1-Decanol8174

Data Tables

Based on the search results, specific quantitative data on the biodegradation kinetics or hydrolysis rates of this compound are limited. However, general principles and data from related compounds can provide context.

Table 1: Expected Primary Degradation Products of this compound

Parent CompoundDegradation MechanismExpected Primary Metabolites
This compoundBiodegradation1-Decanol, Formic acid
This compoundChemical Hydrolysis1-Decanol, Formic acid

Table 2: Factors Influencing Biodegradation (General Principles)

Environmental FactorInfluence on Biodegradation Rate
Microbial Abundance/DiversityGenerally increases rate
TemperatureGenerally increases rate (within optimal range)
pHCan increase or decrease rate depending on optimum
Oxygen AvailabilityCan enable aerobic pathways (often faster)
Nutrient AvailabilityEssential for microbial growth and activity
Substrate ConcentrationCan influence kinetics; high concentrations may inhibit
BioavailabilityHigher bioavailability generally increases rate

Non Clinical Biological Interactions and Functional Research of Decyl Formate

Olfactory and Sensory Perception Studies

The sensory properties of decyl formate (B1220265), particularly its aroma, are key to its applications and have been the subject of investigation in the context of how organisms perceive and respond to chemical stimuli.

Contribution to Flavor and Aroma Profiles in Natural Products

Decyl formate is recognized for its fruity scent and is employed as a flavoring agent in the food and beverage industry to enhance taste and aroma. lookchem.com Its pleasant, fruity scent also contributes to its use in the fragrance industry, including perfumes and personal care products. lookchem.com Carboxylic acid esters, a class that includes formates, are generally utilized in the food and fragrance industries and are known to contribute to fruity profiles.

Chemoreception Mechanisms and Receptor Interactions

The perception of volatile chemical compounds like this compound occurs through olfactory systems. In vertebrates, this involves olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) primarily located in the olfactory epithelium. monash.edunih.gov These receptors bind to odorants, initiating a signal transduction cascade that leads to the perception of smell. monash.edunih.govneuronresearch.netnih.gov The ability to discriminate a vast array of odors is achieved through a combinatorial coding system, where different odorants are recognized by distinct combinations of ORs, and individual ORs can recognize multiple odorants. nih.govnih.gov While the general mechanisms of olfactory perception and receptor interaction are well-established, specific studies detailing the interaction of this compound with particular olfactory receptors or the precise chemoreception mechanisms it triggers have not been prominently documented in the available research.

Pheromonal and Semiochemical Roles of Aliphatic Formates (including this compound Analogs)

Semiochemicals are chemicals that mediate interactions between organisms. Pheromones, a type of semiochemical, are released by an individual and elicit a specific reaction in a conspecific. nih.govnih.govscielo.br Aliphatic formates and other esters are found among the diverse range of compounds that function as semiochemicals and pheromones in the animal kingdom, particularly in insects. nih.govmdpi.comcapewools.co.za this compound is listed as a semiochemical compound in chemical databases. pherobase.com

Behavioral Ecology Studies

Semiochemicals play crucial roles in the behavioral ecology of many species, influencing behaviors such as mate location, aggregation, defense, and territory marking. nih.govnih.govmdpi.comrutgers.eduplos.org Studies in chemical ecology often utilize bioassays, such as olfactometer tests, to investigate the behavioral responses of organisms to chemical stimuli under controlled conditions. rutgers.eduresearchgate.net While aliphatic formates and other esters are known to be involved in the chemical communication and behavioral responses of various insects and other animals, specific detailed behavioral ecology studies focusing primarily on the role of this compound were not extensively found in the examined literature. Research on ants, for example, has involved the derivatization of formic acid to this compound for analytical purposes in the study of their semiochemicals, highlighting the presence of formate-related compounds in their chemical profiles. researchgate.net

Chemical Communication Pathways

Chemical communication in organisms involves the production and reception of chemical signals that mediate a variety of interactions. mdpi.comrutgers.edumyrmecologicalnews.org In insects, these pathways can involve complex blends of compounds released from specialized glands, influencing behaviors such as alarm responses, trail following, and courtship. rutgers.eduplos.orgmyrmecologicalnews.org In rodents, pheromonal signaling can involve the vomeronasal organ and influence stereotyped behaviors. nih.gov While aliphatic esters are components of the chemical communication systems of various species, detailed information specifically on the chemical communication pathways in which this compound is a primary signaling molecule was not a major focus of the search results. The role of this compound is more generally recognized within the broader context of aliphatic esters acting as semiochemicals.

Interaction with Biological Macromolecules (Excluding Clinical Studies)

The interaction of small organic molecules with biological macromolecules such as proteins, lipids, and carbohydrates is fundamental to many biological processes. These interactions can involve various forces, including hydrophobic and electrostatic interactions, and can influence the structure and function of the macromolecules. nih.govplos.orgillinois.edunih.govresearchgate.net While studies have investigated the interactions of various types of molecules, such as surfactants, nanoparticles, and peptides, with biological macromolecules in non-clinical settings, specific research detailing the direct interaction of this compound with particular biological macromolecules was not identified in the conducted searches.

Ligand Binding and Structural Characterization (e.g., Protein-Ligand Complexes)

Research specifically detailing this compound acting as a ligand in protein-ligand complexes or providing structural characterization of such interactions was not identified within the scope of the conducted literature search. While studies exist on the interaction of related decyl-containing molecules with proteins and the structural characterization of these complexes rcsb.org, direct information on this compound in this specific context was not found.

Kinetic Studies in Mimetic Biological Systems (e.g., Micellar Solutions)

Kinetic studies involving formate species in mimetic biological systems, such as micellar solutions containing decyl- chains, have been reported. One study investigated the kinetics of the oxidation of formate by iodine in micellar solutions of decyl- and dodecyltrimethylammonium (B156365) chlorides. oup.com This research explored the reaction mechanism and estimated the true rate constant in the micellar phase. oup.com

The study found that in the presence of cationic surfactant micelles, specifically decyltrimethylammonium (B84703) chloride (DeTAC), the reaction occurred at the micellar surface. oup.com The experimental second-order rate constant exhibited a dependence on surfactant concentration, initially rising sharply to a maximum at the critical micelle concentration (CMC) and then decreasing as the surfactant concentration increased further. oup.com

The observed enhancement in the reaction rate in cationic surfactant solutions was interpreted in terms of an increased surface concentration of the formate ion. oup.com This increased concentration is attributed to electrostatic interaction between the anionic formate species and the cationic micellar ion. oup.com

The study estimated the true second-order rate constant in the micellar phase for the oxidation of formate to be in the range of 0.03-0.07 mol⁻¹ dm³ s⁻¹ at 30 °C, which was considered comparable to the rate constant in water. oup.com The micellar environment influences the reaction kinetics primarily through electrostatic interactions and the concentration of reactants at the micellar interface. oup.com

While this study specifically examined the formate ion in the presence of decyltrimethylammonium chloride micelles, it provides valuable insights into the kinetic behavior of a formate species within a decyl-containing organized medium that mimics certain biological environments.

SystemReaction StudiedKey FindingEstimated Rate Constant (Micellar Phase, 30 °C)
Decyltrimethylammonium Chloride MicellesOxidation of formate by iodineReaction occurs at micellar surface, rate influenced by surfactant concentration0.03-0.07 mol⁻¹ dm³ s⁻¹

Emerging Industrial and Advanced Material Applications Research

Development of Novel Formulations and Delivery Systems

The physicochemical properties of decyl formate (B1220265), such as its solubility characteristics and liquid nature, make it a candidate for incorporation into novel formulations and delivery systems. While specific research on decyl formate in this context is limited in the search results, related decyl compounds and esters are being explored in drug delivery systems and formulations. For instance, decyl acetate (B1210297) has been studied for potential applications in cosmetics and as a solvent in industrial processes, highlighting the functional versatility of decyl esters. solubilityofthings.com The development of novel drug delivery systems (DDS) is an active area of research, aiming to improve therapeutic efficiency and targetability. These systems can take various forms, including nanoparticles, liposomes, films, and hydrogels. rsc.org The use of lipids and surfactants, which share structural similarities with esters like this compound, is fundamental in creating many of these advanced formulations, such as solid lipid nanoparticles (SLNs) and microemulsions for gene delivery. scielo.br Novel lipid formulations for topical drug delivery are also being developed, where selected lipids are dissolved in volatile solvents to form thin films upon application. nih.gov Although this compound itself is not explicitly mentioned in these specific examples, the research on related compounds and formulation technologies suggests potential avenues for exploring this compound's role in future delivery systems, possibly leveraging its properties as a solvent or a component in lipid-based carriers.

Applications in Green Chemistry and Sustainable Processes

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. whiterose.ac.uk Sustainable processes aim to minimize environmental impact and resource depletion. acs.org Esters, including formates, can play a role in green chemistry as potential solvents or intermediates in more sustainable synthesis routes. The production of chemicals from carbon dioxide (CO₂) is an area of research aligned with green chemistry, with formic acid (the precursor to formate esters) being explored as a product of CO₂ reduction. researchgate.net Biocatalysis, utilizing enzymes like formate dehydrogenase, is another green chemistry approach being investigated for the conversion of CO₂ to formate under mild conditions. tandfonline.com While direct applications of this compound specifically within established green chemistry processes are not prominently detailed in the search results, the broader context of using formates derived from sustainable methods and the general interest in developing environmentally friendly solvents and processes suggest potential future applications for this compound within this domain. The synthesis of this compound via the esterification of decanol (B1663958) and formic acid could potentially be integrated into greener chemical production cycles, particularly if the starting materials are sourced sustainably. chemicalbook.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing decyl formate in laboratory settings?

  • Methodological Answer :

  • Synthesis : Use esterification of formic acid with decanol, catalyzed by sulfuric acid or immobilized lipases for greener synthesis. Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC).
  • Characterization : Employ 1^1H NMR to confirm ester formation (e.g., peak at δ 8.0–8.2 ppm for formate proton) and FT-IR for carbonyl stretching (~1720 cm1^{-1}). Purity analysis via GC-MS or HPLC with standards .
  • Data Presentation : Tabulate retention times, spectral peaks, and purity percentages (e.g., Table 1: Spectral Data for this compound).

Q. How can researchers design reproducible experiments to study the physicochemical properties of this compound?

  • Methodological Answer :

  • Density/Viscosity : Use a pycnometer and viscometer under controlled temperature (25°C ± 0.1°C). Validate with triplicate measurements.
  • Solubility : Apply the shake-flask method in solvents (water, ethanol, hexane) with UV-Vis quantification. Report as g/L ± SD .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare decomposition profiles with literature .

Advanced Research Questions

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer :

  • Variable Control : Standardize substrate ratios, catalyst loading, and temperature. Use DOE (Design of Experiments) to isolate influential factors.
  • Comparative Analysis : Replicate conflicting studies with identical parameters. Cross-validate results using alternative techniques (e.g., NMR vs. IR for conversion yield).
  • Meta-Analysis : Tabulate literature data (e.g., Table 2: Catalyst Performance Comparison) and apply statistical tests (ANOVA) to identify outliers .

Q. What advanced techniques are suitable for investigating the reaction kinetics and mechanisms of this compound hydrolysis?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectrophotometry to track hydrolysis rates under varying pH/temperature. Apply the Eyring equation to calculate activation parameters.
  • Mechanistic Probes : Isotopic labeling (18^{18}O in formate) with MS analysis to trace bond cleavage. Computational modeling (DFT) to simulate transition states .
  • Data Interpretation : Compare experimental rate constants with theoretical predictions; resolve discrepancies via sensitivity analysis .

Q. How can the environmental degradation pathways of this compound be systematically evaluated?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F test with activated sludge; monitor via COD (Chemical Oxygen Demand) and GC-MS for intermediate metabolites.
  • Photolysis Studies : Expose to UV light (254 nm) in aqueous solutions; quantify degradation products via LC-MS/MS.
  • Ecotoxicology : Correlate degradation half-lives with toxicity assays (e.g., Daphnia magna LC50_{50}) using dose-response models .

Methodological Best Practices

Q. What strategies enhance the reliability of spectral data interpretation for this compound?

  • Guidelines :

  • Peak Assignment : Cross-reference with databases (NIST Chemistry WebBook) and published spectra. Annotate unexpected peaks (e.g., impurities) in supplementary materials.
  • Reproducibility : Calibrate instruments weekly; include internal standards (e.g., tetramethylsilane for NMR).
  • Reporting : Follow journal-specific formatting (e.g., Beilstein guidelines for experimental details in supplements) .

Q. How should researchers structure a manuscript to address both fundamental and novel findings about this compound?

  • Structural Framework :

  • Introduction : Link knowledge gaps (e.g., "Limited data on hydrolytic stability in marine environments").
  • Results/Discussion : Use subheadings to separate basic (synthesis, properties) and advanced (mechanistic insights, environmental impact) findings.
  • Tables/Figures : Include comparative tables (e.g., Thermal Stability Across Esters) and reaction schematics. Cite all data sources to avoid redundancy .

Contradictory Data Resolution

Q. What steps are critical when reconciling divergent purity assessments of this compound across studies?

  • Resolution Protocol :

Audit analytical methods (e.g., HPLC column type, detector sensitivity).

Validate purity via orthogonal techniques (e.g., elemental analysis + GC).

Publish raw data (e.g., chromatograms) in open-access repositories for peer scrutiny .

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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.